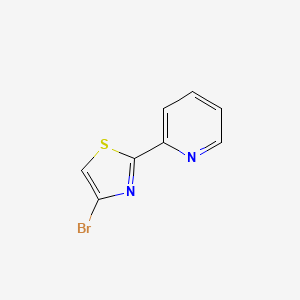

2-(4-Bromo-1,3-thiazol-2-yl)pyridine

Vue d'ensemble

Description

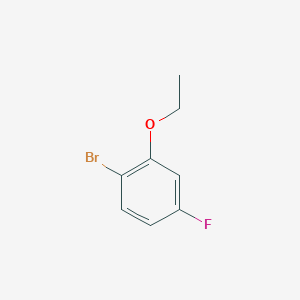

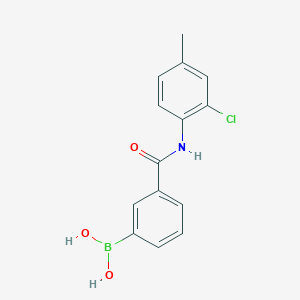

“2-(4-Bromo-1,3-thiazol-2-yl)pyridine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . The compound has a molecular weight of 241.11 .

Synthesis Analysis

Thiazole derivatives have been synthesized using various methods. For instance, Guzeldemirci and Kucukbasmac synthesized a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives .Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for the compound is 1S/C8H5BrN2S/c9-7-5-12-8 (11-7)6-1-3-10-4-2-6/h1-5H .Chemical Reactions Analysis

The thiazole ring in the compound can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique

Antibacterial Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazole derivatives have been synthesized and investigated for their antibacterial activity . These molecules combine thiazole and sulfonamide, groups with known antibacterial activity .

- Methods of Application: The molecules were synthesized and then tested for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .

- Results: Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .

Antitumor and Cytotoxic Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazole derivatives have been synthesized and reported for their cytotoxicity activity on three human tumor cell lines .

- Methods of Application: The molecules were synthesized and then tested for their cytotoxicity activity on three human tumor cell lines .

- Results: The compound demonstrated the most potent effect on a prostate cancer .

Antioxidant Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazole derivatives have been found to act as antioxidant molecules . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

- Methods of Application: The antioxidant activity of these molecules is usually evaluated using various in vitro assays, such as the DPPH radical scavenging assay .

- Results: Thiazole derivatives have shown promising results in these assays, indicating their potential as antioxidant agents .

Antiviral Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Some thiazole derivatives have been reported to have antiviral properties . For example, certain thiazole derivatives have been found to inhibit the replication of the HIV virus .

- Methods of Application: The antiviral activity of these compounds is usually evaluated in cell culture assays .

- Results: These compounds have shown promising antiviral activity in these assays, indicating their potential as antiviral agents .

Antifungal Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazole derivatives have been found to act as antifungal agents . Fungal infections are a significant cause of morbidity and mortality worldwide, and new antifungal agents are needed due to the limited number of effective drugs and the emergence of drug-resistant strains .

- Methods of Application: The antifungal activity of these molecules is usually evaluated using various in vitro assays, such as the broth microdilution method .

- Results: Thiazole derivatives have shown promising results in these assays, indicating their potential as antifungal agents .

Anticonvulsant Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Some thiazole derivatives have been reported to have anticonvulsant properties . Epilepsy is a chronic neurological disorder characterized by recurrent seizures, and new anticonvulsant drugs are needed due to the limited efficacy and side effects of existing drugs .

- Methods of Application: The anticonvulsant activity of these compounds is usually evaluated in animal models, such as the maximal electroshock seizure (MES) test .

- Results: These compounds have shown promising anticonvulsant activity in these assays, indicating their potential as anticonvulsant agents .

Orientations Futures

Thiazoles have been the subject of much research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the future directions for “2-(4-Bromo-1,3-thiazol-2-yl)pyridine” could involve further exploration of its potential applications in these areas.

Propriétés

IUPAC Name |

4-bromo-2-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXMAMIOTZLKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-1,3-thiazol-2-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)

![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1520063.png)

![1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1520065.png)